9H-Fluorene, 2-methoxy-7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-7-nitrofluorene is an organic compound with the molecular formula C14H11NO3. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 7-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-nitrofluorene typically involves the nitration of 2-methoxyfluorene. One common method includes dissolving 2-methoxyfluorene in glacial acetic acid and adding concentrated nitric acid under controlled temperature conditions. The reaction mixture is then stirred and heated to facilitate the nitration process, resulting in the formation of 2-Methoxy-7-nitrofluorene .
Industrial Production Methods
Industrial production of 2-Methoxy-7-nitrofluorene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-7-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield 2-methoxy-7-aminofluorene.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc dust in the presence of acetic acid or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-Methoxy-7-aminofluorene.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-7-nitrofluorene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Methoxy-7-nitrofluorene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including mutagenesis and cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyfluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitrofluorene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-3-nitrofluorene: Similar structure but different position of the nitro group, leading to different chemical and biological properties.
Uniqueness
2-Methoxy-7-nitrofluorene is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
54961-21-6 |
---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-methoxy-7-nitro-9H-fluorene |
InChI |
InChI=1S/C14H11NO3/c1-18-12-3-5-14-10(8-12)6-9-7-11(15(16)17)2-4-13(9)14/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
XBTYFXIQZXIKCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.